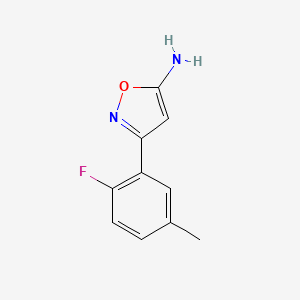

3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9FN2O/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |

InChI Key |

DPYATPYKXFDKRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoxazole Core with Amino Substitution

The isoxazol-5-amine core can be prepared by the reaction of hydroxylamine with appropriate acrylonitrile derivatives under heated aqueous conditions. For example, a 50% w/w aqueous solution of hydroxylamine is reacted with substituted acrylonitriles at 80 °C for 3 hours to yield the aminoisoxazole ring system. The product is then extracted and purified, often solidifying upon standing.

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | Hydroxylamine (50% in water), 3-methoxyacrylonitrile | Heated at 80 °C for 3 h in water |

| 2 | Extraction with diethyl ether, drying, concentration | Yields 5-aminoisoxazole as a solid |

This method provides the 5-aminoisoxazole intermediate, which is a key precursor for further functionalization.

Reaction Conditions and Optimization

Solvent and Temperature Effects

- Water at elevated temperature (80 °C) is effective for the initial cyclization to form the 5-aminoisoxazole.

- Dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are preferred solvents for amide coupling steps.

- Reaction temperatures for coupling range from 0 °C (for acid chloride formation) to room temperature for amide bond formation.

- Reaction times vary from 1.5 hours (acid chloride formation) to 18 hours (amide coupling).

Catalysts and Bases

- Pyridine and triethylamine serve as bases to neutralize HCl formed during coupling.

- Thionyl chloride is used for acid chloride formation.

- No metal catalysts are typically required for these steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications on the Phenyl Ring

Substituents on the phenyl ring significantly influence reactivity and biological activity. Key analogs include:

Key Findings :

Modifications on the Isoxazole Ring

The position and nature of substituents on the isoxazole ring also dictate functionality:

Key Findings :

Table 3.1: Critical Parameters for Key Analogs

Biological Activity

3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine is a member of the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are known for their roles in pharmaceuticals, agrochemicals, and as bioactive compounds. This article delves into the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 2-position of the phenyl ring and an amine group at the 5-position of the isoxazole ring. The presence of fluorine enhances the compound's lipophilicity and stability, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation.

- Receptor Modulation : It has been suggested that isoxazoles can act as allosteric modulators for certain receptors, providing a pathway for therapeutic applications in autoimmune diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Isoxazoles have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Study: Anticancer Activity

A study investigated the efficacy of various isoxazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations, with a notable induction of apoptosis observed through flow cytometry assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the isoxazole ring or substituents on the phenyl group can significantly alter biological activity. For instance:

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-5-methylphenyl)isoxazol-5-amine, and how can reaction yields be optimized?

- Methodology : This compound is typically synthesized via [3 + 2] cycloaddition reactions between nitrile oxides and alkynes or through condensation of hydroxylamine derivatives with β-keto esters. Key optimization strategies include:

-

Using silver catalysts (e.g., AgNTf₂) to enhance regioselectivity in cycloadditions .

-

Adjusting solvent polarity (e.g., dichloroethane) and temperature to stabilize intermediates and improve yields.

-

Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to increase electrophilicity and reaction efficiency.

Table 1 : Yield and Selectivity in Isoxazol-5-amine Synthesis

Substituent on Phenyl Ring Catalyst Yield (%) Enantioselectivity (% ee) 2-Fluoro-5-methyl AgNTf₂ 59–96 Not reported 4-Bromophenyl Chiral phosphoric acid 72–96 80–85 N-Ethyl (amino group) Chiral phosphoric acid 88–96 90–92

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirms aromatic proton environments and fluorine coupling (e.g., δ 7.10–8.20 ppm for aromatic protons; ¹³C signals at ~166 ppm for isoxazole C=O) .

- IR Spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and isoxazole ring vibrations (~1637 cm⁻¹) .

- GC-MS : Validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to C₁₀H₈FN₂O) .

Advanced Questions

Q. How do substituents on the amino group of isoxazol-5-amine derivatives influence enantioselectivity in asymmetric catalysis?

- Methodology :

- Single vs. Dual Substitution : Replacing one NH₂ hydrogen with ethyl improves enantioselectivity (91–93% ee) by enabling hydrogen bonding with chiral phosphoric acid catalysts. Dual substitution disrupts this interaction, reducing yields (27%) and ee (23%) .

- Catalyst Design : Chiral spirocyclic phosphoric acids stabilize transition states via hydrogen bonding and π-π interactions. Substituents like ethyl enhance steric control without blocking catalytic sites .

- Data : N-Ethyl derivatives achieve >90% ee, while NH₂ analogs show ≤88% ee under identical conditions .

Q. What methodologies resolve contradictory data in the synthesis of fluorinated isoxazol-5-amine derivatives under varying electronic environments?

- Methodology :

- Electron-Donating/Withdrawing Effects : Meta-substituted electron-donating groups (e.g., –CH₃) increase yields (82–96%) but reduce enantioselectivity (84–88% ee). Para-substituted electron-withdrawing groups (e.g., –Br) improve both yield (90–96%) and ee (80–91%) due to balanced electronic and steric effects .

- Statistical Analysis : Multivariate regression models correlate substituent Hammett constants (σ) with reaction outcomes to predict optimal conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Model transition states to evaluate energy barriers for cycloaddition or nucleophilic substitution pathways.

- Molecular Dynamics : Simulate solvent effects (e.g., DCE vs. THF) on reaction kinetics and regioselectivity .

Data-Driven Insights

-

Substituent Impact on Reactivity :

Position Substituent Yield (%) ee (%) Key Interaction Meta –CH₃ 82–96 84–88 Steric hindrance Para –Br 90–96 80–91 Electronic stabilization Amino Group –NH₂ 71–82 84–88 Hydrogen bonding Amino Group –NHEt 88–96 90–92 Enhanced H-bonding

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.